molecular formula C3H3BrN2O B1380398 5-Bromo-3-methyl-1,2,4-oxadiazole CAS No. 960053-90-1

5-Bromo-3-methyl-1,2,4-oxadiazole

Cat. No.: B1380398
CAS No.: 960053-90-1
M. Wt: 162.97 g/mol
InChI Key: YLNKLCHIQZCUCV-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with one oxygen atom and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and agrochemicals. The presence of bromine and methyl groups in the structure of this compound imparts unique chemical properties that make it valuable for various scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

5-Bromo-3-methyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and cell division . The compound’s interactions with these enzymes can lead to enzyme inhibition, thereby affecting cellular processes. Additionally, this compound has shown potential in binding to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered cellular responses . Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These interactions can result in changes in cellular metabolism, including alterations in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active sites of enzymes such as thymidylate synthase, leading to competitive inhibition and disruption of enzyme activity . Additionally, the compound can interact with DNA and RNA, affecting their stability and function . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, the compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-1,2,4-oxadiazole typically involves the reaction of acid hydrazides with carboxylic acids or their derivatives. One common method includes the cyclization of diacyl hydrazines using cyclizing agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid . The reaction conditions often require elevated temperatures and anhydrous environments to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: It can form new heterocyclic compounds through cyclization reactions with suitable reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the methyl group.

    Cyclization: Cyclizing agents such as phosphorus oxychloride or thionyl chloride are commonly used to facilitate ring closure reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity, making it a versatile intermediate for the synthesis of various functionalized compounds. Its ability to form stable complexes with biological targets also makes it valuable for drug discovery and development .

Properties

IUPAC Name

5-bromo-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2O/c1-2-5-3(4)7-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNKLCHIQZCUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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